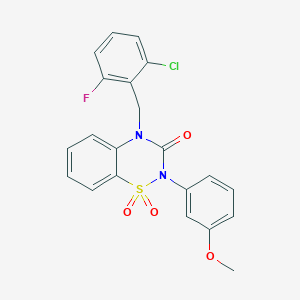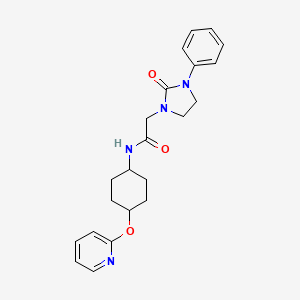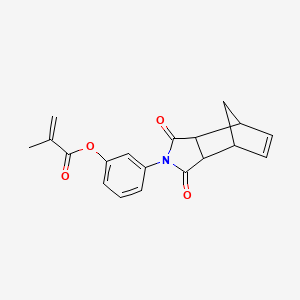
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate, a mouthful indeed, is a synthetic compound known for its unique structural features and diverse applications in scientific research. Its molecular architecture combines features from the methacrylate and tetrahydroisoindole families, lending it intriguing chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate typically involves multiple steps. A common route might include:
Initial Formation of the Tetrahydroisoindole Core: : This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation.
Functionalization of the Isoindole: : Introduction of the 1,3-dioxo group through oxidation, possibly using reagents like potassium permanganate.
Coupling with Methacrylic Acid: : The final step involves esterification of the functionalized isoindole with methacrylic acid under acidic conditions.
Industrial Production Methods
While laboratory synthesis focuses on precision, industrial production emphasizes yield and cost-effectiveness. This might involve optimizing reaction conditions, such as temperature and solvent choice, and employing catalysts to expedite the processes.
化学反应分析
Types of Reactions
Oxidation and Reduction: : Given its dioxo functionality, the compound undergoes oxidation-reduction reactions, modifying the oxidation state of the isoindole ring.
Substitution Reactions: : The methacrylate ester group makes the compound susceptible to nucleophilic substitution, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Base like sodium hydroxide or potassium carbonate.
Major Products Formed
科学研究应用
In Chemistry: This compound serves as a precursor for more complex organic molecules, enabling the synthesis of materials with novel properties. In Biology and Medicine: Its structural components offer potential as a pharmacophore, a part of a molecule responsible for its biological activity, making it useful in drug discovery and development. In Industry: Utilized in the production of polymers and resins with specialized properties for coatings, adhesives, and other materials.
作用机制
The compound's activity stems from its ability to interact with biological targets through its methacrylate and isoindole groups. These interactions can disrupt normal cellular processes or inhibit specific enzymes, making it a candidate for therapeutic applications. Molecular docking studies reveal its potential binding to proteins involved in disease pathways, such as kinases or proteases.
相似化合物的比较
Compared to other methacrylate derivatives, 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate stands out due to its unique isoindole structure. This uniqueness could confer distinct reactivity and biological activity, potentially leading to superior performance in its intended applications.
List of Similar Compounds
Methacrylic Acid
Methyl Methacrylate
Tetrahydroisoindole Derivatives
It’s a fascinating compound, right? The blend of structural complexity and versatile applications makes it a standout in both scientific research and industrial contexts
属性
IUPAC Name |
[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-10(2)19(23)24-14-5-3-4-13(9-14)20-17(21)15-11-6-7-12(8-11)16(15)18(20)22/h3-7,9,11-12,15-16H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZYWWQZBTZXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
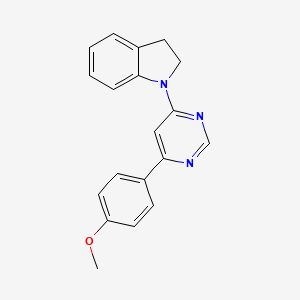

![2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2543896.png)
![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)
![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)
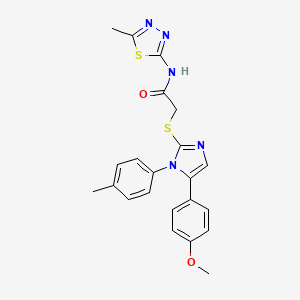
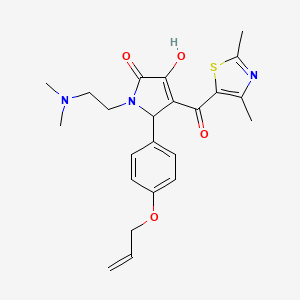
![5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)
![N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2543909.png)
![9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid](/img/structure/B2543910.png)
